![molecular formula C12H19NO2 B1466216 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol CAS No. 1341705-69-8](/img/structure/B1466216.png)

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Molecular Structure Analysis

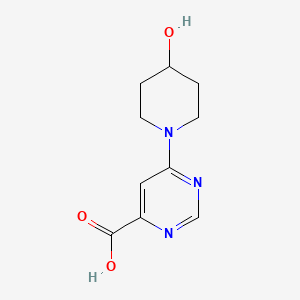

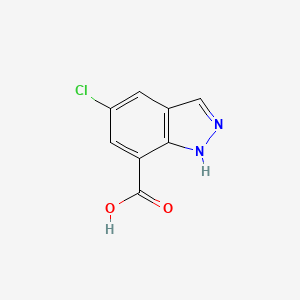

The molecular structure of “[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol” is based on its molecular formula, C12H19NO2. The structure includes a cyclopentene ring attached to a carbonyl group, which is further linked to a piperidine ring. The piperidine ring carries a methanol group.Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives are crucial in the synthesis of pharmaceuticals. They are present in over twenty classes of drugs, including alkaloids. The development of methods for synthesizing substituted piperidines like our compound of interest is vital for creating new medicinal agents .

Anticancer Applications

Piperidine derivatives have shown promise in anticancer treatments. They exhibit a range of biological activities that can interfere with cancer cell proliferation and metastasis. The structural features of piperidine compounds, including the cyclopentene-carbonyl group, may contribute to their efficacy in this field .

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal applications of piperidine derivatives are well-documented. Their structural diversity allows them to target a variety of microbial and fungal pathogens, potentially including those resistant to other treatments .

Analgesic and Anti-inflammatory Uses

Piperidine derivatives can act as analgesics and anti-inflammatory agents. Their ability to modulate pain perception and inflammatory responses makes them valuable in treating conditions like chronic pain and arthritis .

Neurodegenerative Disease Treatment

Compounds with the piperidine moiety are being explored for their potential in treating neurodegenerative diseases such as Alzheimer’s. They may offer new avenues for managing symptoms or slowing disease progression .

Antihypertensive Effects

Piperidine derivatives can exhibit antihypertensive properties, making them candidates for the development of new blood pressure-lowering medications. Their action on vascular smooth muscle or the renin-angiotensin system could be key mechanisms .

Organic Solar Cells

Beyond pharmacological applications, derivatives like “[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol” can serve as electron-withdrawing anchor groups in non-fullerene acceptors for organic solar cells. This highlights their potential in renewable energy technologies .

Antiviral and Antimalarial Potential

Lastly, piperidine derivatives are being investigated for their antiviral and antimalarial capabilities. Their structural complexity allows for the targeting of specific viral enzymes or plasmodium pathways, which are crucial in the life cycle of malaria-causing parasites .

Safety and Hazards

properties

IUPAC Name |

cyclopent-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h1-2,10-11,14H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSHHMZXKCSIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)C2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)

![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)

![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)

![7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B1466148.png)